1,2,3,4-Tetrabromodibenzo-p-dioxin

説明

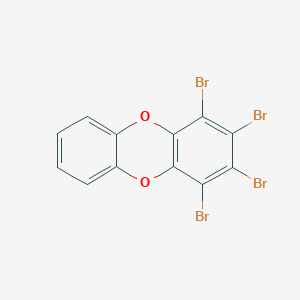

1,2,3,4-Tetrabromodibenzo-p-dioxin (1,2,3,4-TeBDD) is a brominated dioxin characterized by four bromine atoms substituted at the 1,2,3,4 positions of the dibenzo-p-dioxin backbone. Its molecular formula is C₁₂H₄Br₄O₂, with a molecular weight of 499.78 g/mol (unlabeled form) or 511.69 g/mol for its stable isotope-labeled counterpart (¹³C₁₂) . The compound is primarily used as a reference material in environmental and toxicological studies .

特性

IUPAC Name |

1,2,3,4-tetrabromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUPIABWVUYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146545 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104549-41-9 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Key Observations :

- Substitution Position : Lateral substitution (2,3,7,8 positions) correlates with higher toxicity in brominated dioxins, mirroring trends in chlorinated dioxins. 2,3,7,8-TeBDD binds strongly to the aryl hydrocarbon receptor (AhR), triggering toxic responses like thymic atrophy and hepatotoxicity in rats .

- Bioaccumulation: 2,3,7,8-TeBDD exhibits a half-life of 20–25 days in rat tissues, compared to shorter retention times predicted for 1,2,3,4-TeBDD due to its non-lateral substitution .

- Environmental Persistence : Brominated dioxins with ≥4 bromines (e.g., 1,2,3,4-TeBDD) resist degradation but are less prevalent than chlorinated analogues .

Toxicological Profiles

2,3,7,8-TeBDD

1,2,3,4-TeBDD

- Limited Data: No direct in vivo toxicity studies are available. Its non-lateral substitution suggests lower AhR affinity and reduced toxicity compared to 2,3,7,8-TeBDD .

Other Analogues

- 1,2,3,7,8-PeBDD : Higher bromination increases lipid solubility and bioaccumulation but reduces acute toxicity compared to 2,3,7,8-TeBDD .

- 2,3,7,8-TBDF (Tetrabromodibenzofuran): Structurally similar to 2,3,7,8-TeBDD but 10-fold less potent in disrupting steroidogenic genes .

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。